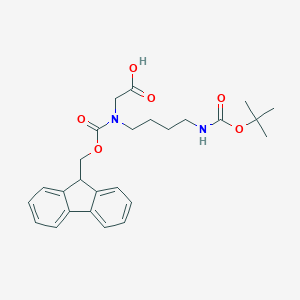

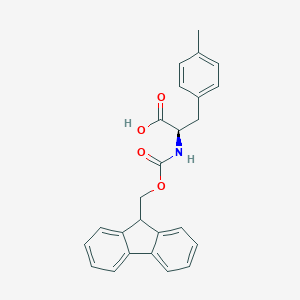

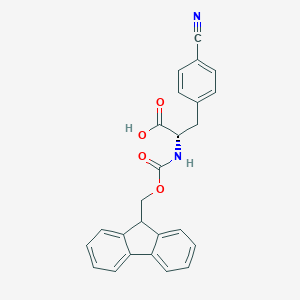

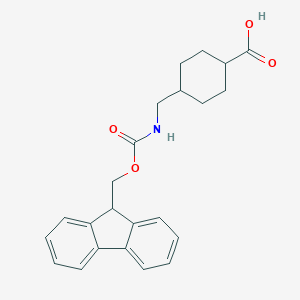

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formulation

Fmoc-2-Nitro-D-Phenylalanine is a key component in the formulation of biocompatible hydrogels . These hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels can be adjusted according to the preparation method, solvent, pH, and other experimental parameters .

Tissue Engineering

The remarkable mechanical rigidity of hydrogels formulated with Fmoc-2-Nitro-D-Phenylalanine makes them suitable for tissue engineering . These hydrogels can support cell adhesion, making them promising, tunable, and versatile scaffolds for tissue engineering .

Antibiofilm Activity

Fmoc-2-Nitro-D-Phenylalanine has demonstrated antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms . It not only inhibits biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates already formed biofilms .

Coating Material for Treating Biofilm Associated Infections

Fmoc-2-Nitro-D-Phenylalanine coated surfaces resist biofilm formation and attachment . This makes it a potential application of Fmoc-2-Nitro-D-Phenylalanine as an anti-biofilm coating material for treating biofilm associated infections .

Combination Therapy with Antibiotics

Fmoc-2-Nitro-D-Phenylalanine treatment in combination with antibiotics like vancomycin and ampicillin has been shown to synergistically inhibit biofilm formation . This suggests its potential use in combination therapies to enhance the efficacy of existing antibiotics .

3D Cell Culture

Fmoc-2-Nitro-D-Phenylalanine is used in the formulation of dipeptide hydrogel scaffolds for 3D culture of various cells . These scaffolds provide a supportive environment for cell growth and proliferation .

Mechanism of Action

Target of Action

Fmoc-2-Nitro-D-Phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid or FMOC-D-2-NITROPHENYLALANINE, is a derivative of phenylalanine. It has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . The primary targets of this compound are the bacterial cells, particularly their membranes .

Mode of Action

The compound’s mode of action is based on its interaction with bacterial membranes. Its weak antibacterial activity against gram-negative bacteria is due to their inability to cross the bacterial membrane . In combination with other antibiotics like aztreonam (AZT), it displays antibacterial activity against both Gram-positive and Gram-negative bacteria . The combination produces a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Biochemical Pathways

It is known that the compound interferes with the integrity of the bacterial cell membrane, leading to its antimicrobial effect .

Result of Action

The result of the action of Fmoc-2-Nitro-D-Phenylalanine is the disruption of the bacterial cell membrane, leading to its antimicrobial effect. This effect is enhanced when used in combination with other antibiotics, expanding its antibacterial spectrum to include Gram-negative bacteria .

Action Environment

The action of Fmoc-2-Nitro-D-Phenylalanine can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antibacterial activity . .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLRWXBYPKSBFY-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.